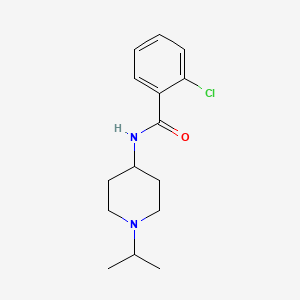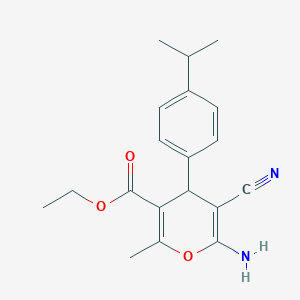![molecular formula C20H24N2O4S B4969247 N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4969247.png)
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as MEOP or Compound 1, is a chemical compound that has been studied for its potential therapeutic applications. It was first synthesized by researchers at the University of Michigan in 2014 and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation, and to activate the tumor suppressor protein p53, which is involved in apoptosis.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide is that it has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo, making it a promising candidate for further study. However, one limitation of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
Orientations Futures
There are several future directions for research on N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of interest is the development of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide derivatives with improved potency and selectivity for cancer cells. Another area of interest is the investigation of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide and its potential side effects and interactions with other drugs.
Méthodes De Synthèse
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves several steps, including the reaction of 2-methoxyphenethylamine with 4-chlorobenzenesulfonyl chloride to form an intermediate, which is then reacted with 2-oxo-1-piperidinecarboxylic acid to produce the final product. The synthesis method has been optimized and improved over time to increase yield and purity.
Applications De Recherche Scientifique
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-7-3-2-6-16(19)13-14-21-27(24,25)18-11-9-17(10-12-18)22-15-5-4-8-20(22)23/h2-3,6-7,9-12,21H,4-5,8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHXYKOSTLRRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4969167.png)
![(dicyclopropylmethyl)methyl{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B4969172.png)
![4-bromo-N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4969180.png)
![methyl 3-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-2-methylbenzoate](/img/structure/B4969183.png)
![3-({[(4-bromophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B4969188.png)
![2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4969192.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B4969213.png)
![5-(4-isopropylphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4969224.png)


![1-[2-(4-methoxyphenyl)ethyl]-8-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4969240.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4969250.png)
![2-bromo-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4969254.png)
